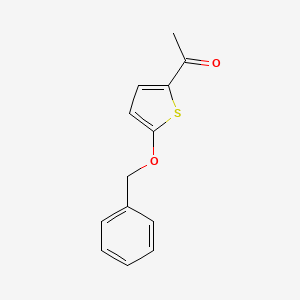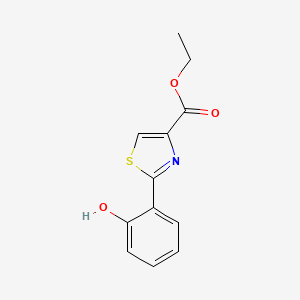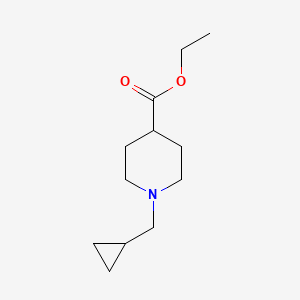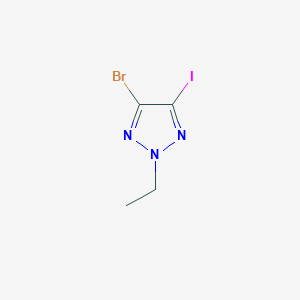
4-Bromo-2-ethyl-5-iodotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethyl-5-iodotriazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-5-iodotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-4-bromo-1H-1,2,3-triazole with iodine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethyl-5-iodotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to the formation of different triazole derivatives.
Scientific Research Applications
4-Bromo-2-ethyl-5-iodotriazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling and cycloaddition reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-5-iodotriazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
- 4-Bromo-2-ethyl-1H-1,2,3-triazole
- 2-Ethyl-5-iodo-1H-1,2,3-triazole
- 4-Bromo-5-iodo-1H-1,2,3-triazole
Comparison: 4-Bromo-2-ethyl-5-iodotriazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H5BrIN3 |
|---|---|
Molecular Weight |
301.91 g/mol |
IUPAC Name |
4-bromo-2-ethyl-5-iodotriazole |
InChI |
InChI=1S/C4H5BrIN3/c1-2-9-7-3(5)4(6)8-9/h2H2,1H3 |
InChI Key |
FREOTHWBTGVXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



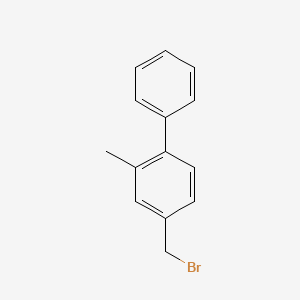
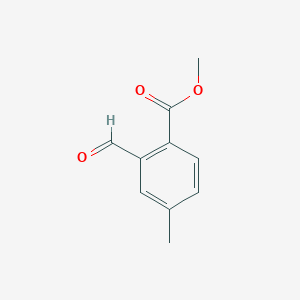

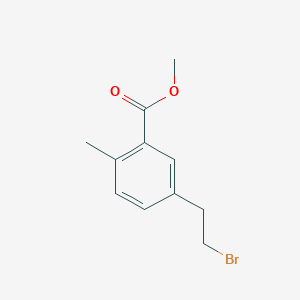
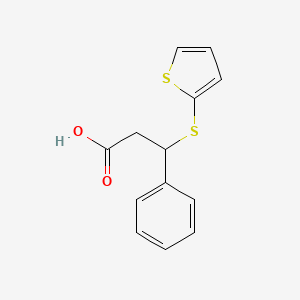
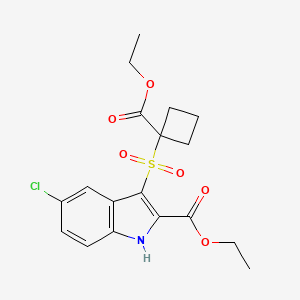
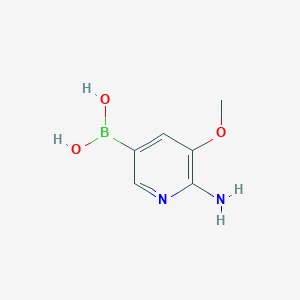
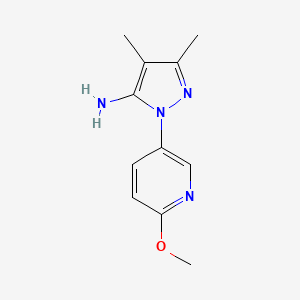
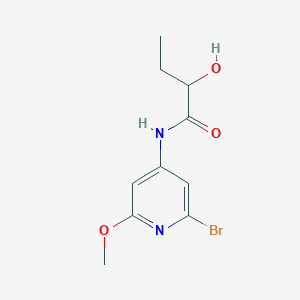
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
